molecular formula C10H17ClO4 B14665612 Acetyl 2-chlorooctaneperoxoate CAS No. 40742-96-9

Acetyl 2-chlorooctaneperoxoate

Cat. No.: B14665612
CAS No.: 40742-96-9
M. Wt: 236.69 g/mol
InChI Key: HYIHPIVFLYWQEM-UHFFFAOYSA-N
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Description

Acetyl-L-carnitine (ALC) is a naturally occurring derivative of L-carnitine, a quaternary ammonium compound critical for mitochondrial fatty acid β-oxidation. ALC is highly concentrated in the brain, kidneys, and liver, where it facilitates the transport of acetyl groups into mitochondria for energy production . Beyond its metabolic roles, ALC exhibits neuroprotective, antioxidant, and antidepressant properties, making it a candidate for treating neurological and psychiatric disorders such as major depressive disorder (MDD), Alzheimer’s disease, and fibromyalgia . Clinical studies demonstrate that ALC levels are significantly reduced in MDD patients compared to healthy controls, and supplementation correlates with symptom improvement .

Properties

CAS No.

40742-96-9

Molecular Formula

C10H17ClO4

Molecular Weight

236.69 g/mol

IUPAC Name

acetyl 2-chlorooctaneperoxoate

InChI

InChI=1S/C10H17ClO4/c1-3-4-5-6-7-9(11)10(13)15-14-8(2)12/h9H,3-7H2,1-2H3

InChI Key

HYIHPIVFLYWQEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)OOC(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl 2-chlorooctaneperoxoate typically involves the reaction of 2-chlorooctanol with acetyl chloride in the presence of a peroxide source. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxoate compound. Common reagents used in this synthesis include acetic anhydride and hydrogen peroxide, with the reaction often catalyzed by acids such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the reactive nature of peroxides.

Chemical Reactions Analysis

Types of Reactions

Acetyl 2-chlorooctaneperoxoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

Major products formed from these reactions include various substituted octanes, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetyl 2-chlorooctaneperoxoate has several scientific research applications:

    Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its role as a reactive oxygen species (ROS) generator.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon decomposition.

    Industry: Utilized in polymerization reactions and as an initiator for various industrial processes .

Mechanism of Action

The mechanism of action of Acetyl 2-chlorooctaneperoxoate involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxoate group. These ROS can interact with various molecular targets, leading to oxidative stress and subsequent biological effects. The compound’s acetyl group can also participate in acetylation reactions, modifying proteins and other biomolecules .

Comparison with Similar Compounds

ALC vs. L-Carnitine (LC)
Parameter Acetyl-L-Carnitine (ALC) L-Carnitine (LC) References
Molecular Structure Acetylated form of LC Non-acetylated
Bioavailability Crosses the blood-brain barrier more efficiently Limited CNS penetration
Mechanism of Action Enhances mitochondrial energy production, modulates glutamate receptors (mGlu2/3), and increases BDNF/VGF signaling Primarily supports fatty acid oxidation
Clinical Efficacy in MDD AUC = 0.898 (diagnostic biomarker), sensitivity = 88.8% AUC = 0.801, sensitivity = 83.1%
Therapeutic Response Rapid-acting antidepressant effects (via epigenetic regulation) Slower, less pronounced effects
Side Effects Mild (e.g., gastrointestinal discomfort) Similar profile but less studied in psychiatry


Key Findings :

  • ALC outperforms LC as a diagnostic biomarker for MDD, with higher sensitivity (88.8% vs. 83.1%) and specificity (76.4% vs. 66.3%) .
  • ALC supplementation increases serotonin and noradrenaline levels in the brain, while LC primarily affects peripheral metabolism .
ALC vs. Conventional Antidepressants
Parameter ALC SSRIs/SNRIs References
Onset of Action Rapid (days to weeks) Slow (4–6 weeks)
Mechanism Epigenetic upregulation of mGlu2 receptors, BDNF/VGF pathways Serotonin/norepinephrine reuptake inhibition
Side Effects Minimal (e.g., nausea) Sexual dysfunction, weight gain, insomnia
Patient Subgroups Effective in treatment-resistant and geriatric MDD Variable efficacy in resistant cases

Key Findings :

  • ALC shows rapid antidepressant effects in animal models via PI3K/AKT/BDNF pathways, contrasting with the delayed action of SSRIs .
  • In a double-blind trial, ALC reduced HDRS-24 scores by 50% in 65% of MDD patients, comparable to amantadine but with fewer side effects .
ALC vs. Other Neuroprotective Agents
  • Alpha-Lipoic Acid : Combined with ALC in male infertility studies, ALC enhances sperm motility more effectively than alpha-lipoic acid alone .
  • N-Acetylcysteine (NAC) : While NAC targets oxidative stress in MDD, ALC uniquely modulates glutamate receptors and mitochondrial function .

Tables and Figures Referenced :

  • Table 2: Demographic and treatment response data .
  • Figure 3: ROC curves for ALC and LC in MDD diagnosis .
  • Table 3: Pre- and post-treatment serum ALC/LC levels .

Conflicts of Interest: Declared none in the cited studies .

Funding : Supported by Anhui Medical University and Hefei Health Research .

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